2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline
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Overview
Description
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is an organometallic compound that features a palladium center coordinated with phosphine and aniline ligands. This compound is known for its catalytic properties, particularly in cross-coupling reactions, making it valuable in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline typically involves the following steps:
Preparation of Grignard Reagent: N,N-dimethyl-4-chloroaniline is reacted with magnesium in the presence of anhydrous tetrahydrofuran to form the Grignard reagent.
Formation of Phosphine Ligand: The Grignard reagent is then reacted with di-tert-butylphosphine chloride to form 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline.
Complexation with Palladium: The phosphine ligand is then complexed with palladium(II) chloride in an inert atmosphere to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents, along with advanced purification techniques, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphine or amine ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while reduction can produce palladium(0) complexes.
Scientific Research Applications
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is widely used in scientific research due to its catalytic properties. Some applications include:
Chemistry: It is used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The catalytic activity of 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is attributed to its ability to facilitate the formation and cleavage of chemical bonds. The palladium center acts as a coordination site for substrates, enabling various catalytic cycles. The phosphine and aniline ligands stabilize the palladium center and enhance its reactivity.
Comparison with Similar Compounds
Similar Compounds
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): Similar in structure and catalytic properties.
Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II): Another palladium complex with similar applications.
Chloro[4-(di-tert-butylphosphino)-N,N-dimethylaniline-2-(2’-aminobiphenyl)]palladium(II): A related compound with comparable catalytic activity.
Uniqueness
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness enhances its catalytic efficiency and selectivity in various reactions.
Properties
Molecular Formula |
C28H37ClN2PPd+ |
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Molecular Weight |
574.5 g/mol |
IUPAC Name |
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C16H27ClNP.C12H10N.Pd/c1-15(2,3)19(16(4,5)6)12-9-10-14(18(7)8)13(17)11-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h9-11H,1-8H3;1-6,8-9H,13H2;/q;-1;+2 |
InChI Key |
ILKIAFSZZJBUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC(=C(C=C1)N(C)C)Cl)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
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